

An In-depth Technical Guide to 2-Iodo-5-(trifluoromethyl)benzyl Alcohol

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Compound of Interest

2-*iodo*-5-

Compound Name: (TRIFLUOROMETHYL)BENZYL
ALCOHOL

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Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive overview of the chemical properties, synthesis, and analytical methodologies related to **2-Iodo-5-(trifluoromethyl)benzyl alcohol**. It is intended to serve as a technical resource for professionals engaged in chemical research and development.

Core Chemical Properties

2-Iodo-5-(trifluoromethyl)benzyl alcohol is an aromatic alcohol featuring both an iodine and a trifluoromethyl substituent on the benzene ring. These functional groups impart unique reactivity and properties, making it a valuable intermediate in organic synthesis. The trifluoromethyl group often enhances the biological activity and pharmacokinetic profiles of derivative compounds, while the iodo group provides a reactive site for cross-coupling reactions.^[1]

Quantitative Data Summary

The key physicochemical properties of **2-Iodo-5-(trifluoromethyl)benzyl alcohol** are summarized in the table below. Data for some properties, such as melting and boiling points, are not readily available in the provided literature and would require experimental determination.

Property	Value	Source(s)
CAS Number	702641-05-2	[2] [3] [4]
Molecular Formula	C ₈ H ₆ F ₃ IO	[2] [3]
Molecular Weight	302.03 g/mol	[2] [5]
Appearance	Not specified; related benzyl alcohols are white solids or colorless liquids.	[6] [7] [8]
Melting Point	Data not available.	
Boiling Point	Data not available.	
Solubility	Not explicitly defined. Benzyl alcohols generally have moderate solubility in water and are miscible with other alcohols and diethyl ether. [8] The trifluoromethyl group may increase solubility in non-polar solvents. [1]	
InChI	InChI=1S/C8H6F3IO/c9-8(10,11)6-1-2-7(12)5(3-6)4-13/h1-3,13H,4H2	[2]
InChIKey	YSHVUTKATXCKBP-UHFFFAOYSA-N	[2]
SMILES	C(O)C1=CC(C(F)(F)F)=CC=C1	[2]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of **2-Iodo-5-(trifluoromethyl)benzyl alcohol** are crucial for its application in research.

Synthesis Protocol (General Method)

While specific synthesis routes for this exact molecule are proprietary or not widely published, a common method for preparing substituted benzyl alcohols involves a Grignard reaction.^[9] The following is a generalized protocol based on this chemistry.

Objective: To synthesize **2-Iodo-5-(trifluoromethyl)benzyl alcohol** from a corresponding aryl halide.

Materials:

- 2-Iodo-5-(trifluoromethyl)bromobenzene (or a similar Grignard precursor)
- Magnesium turnings
- Anhydrous tetrahydrofuran (THF)
- Paraformaldehyde
- Hydrochloric acid (aqueous solution)
- Diethyl ether
- Anhydrous magnesium sulfate

Procedure:

- Grignard Reagent Formation: Under an inert nitrogen atmosphere, add magnesium turnings and anhydrous THF to a flame-dried, four-neck flask.^[9]
- Add a solution of 2-Iodo-5-(trifluoromethyl)bromobenzene in anhydrous THF dropwise to the flask while stirring. The reaction may need gentle heating to initiate.^[9]
- Maintain the reaction under reflux until the magnesium is consumed, indicating the formation of the Grignard reagent.^[9]
- Reaction with Formaldehyde: Cool the reaction mixture. In a separate flask, prepare a suspension of paraformaldehyde in anhydrous THF.^[9]

- Slowly add the Grignard reagent to the paraformaldehyde suspension. Control the temperature as the reaction is exothermic.
- After the addition is complete, reflux the mixture for approximately 30-60 minutes to ensure the reaction goes to completion.[9]
- Work-up and Purification: Cool the reaction mixture to room temperature and quench by slowly adding it to a cold, dilute solution of hydrochloric acid.[9]
- Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether.[9]
- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.[9]
- Filter the solution and remove the solvent under reduced pressure to yield the crude product.
- Purify the crude **2-Iodo-5-(trifluoromethyl)benzyl alcohol** via column chromatography or distillation under reduced pressure.[9]

Analytical Characterization Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Purpose: To confirm the molecular structure by analyzing the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.
- Methodology: Dissolve a small sample of the purified product in a deuterated solvent (e.g., CDCl₃). Record the ¹H and ¹³C NMR spectra on a spectrometer (e.g., 500 MHz).[6] Chemical shifts are reported relative to tetramethylsilane (TMS).[6] Expected ¹H NMR signals would include distinct peaks in the aromatic region, a singlet for the benzylic CH₂ group, and a broad singlet for the hydroxyl proton.

2. Infrared (IR) Spectroscopy:

- Purpose: To identify the presence of key functional groups.
- Methodology: Acquire the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film. Characteristic absorption bands for an alcohol include a broad O-H stretching vibration

(around 3200-3600 cm⁻¹) and a C-O stretching vibration (around 1000-1200 cm⁻¹).[\[10\]](#)[\[11\]](#) Strong C-F stretching bands are also expected.

3. Mass Spectrometry (MS):

- Purpose: To determine the molecular weight and fragmentation pattern, further confirming the structure.
- Methodology: Analyze the sample using a mass spectrometer, typically with electron ionization (EI). The mass spectrum of an alcohol often shows a weak or absent molecular ion peak.[\[12\]](#) Common fragmentation patterns include the loss of a water molecule (M-18) and cleavage of the C-C bond adjacent to the oxygen atom.[\[12\]](#)[\[13\]](#)

Reactivity and Applications

Chemical Reactivity

The reactivity of **2-Iodo-5-(trifluoromethyl)benzyl alcohol** is dictated by its three primary functional components: the hydroxyl group, the aryl iodide, and the trifluoromethyl-substituted aromatic ring.

- Alcohol Group: Like most primary alcohols, the hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid. It can also undergo esterification with carboxylic acids or etherification.[\[1\]](#)[\[8\]](#)
- Aryl Iodide: The carbon-iodine bond is a key site for a variety of metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the straightforward introduction of new carbon-carbon or carbon-heteroatom bonds at this position.
- Aromatic Ring: The trifluoromethyl group is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution.

Caption: Synthesis and characterization workflow.

Applications in Drug Development and Research

Substituted benzyl alcohols, particularly those containing fluorine, are critical building blocks in medicinal chemistry and materials science.[\[1\]](#)

- Pharmaceutical Intermediates: The trifluoromethyl group is a common feature in many modern pharmaceuticals. Its inclusion can significantly improve a drug's metabolic stability, lipophilicity, and binding affinity.[\[1\]](#) Therefore, **2-Iodo-5-(trifluoromethyl)benzyl alcohol** serves as a valuable precursor for synthesizing complex, biologically active molecules.[\[1\]](#)[\[14\]](#)
- Agrochemicals: Similar to pharmaceuticals, the trifluoromethyl moiety can enhance the efficacy and properties of pesticides and herbicides.[\[1\]](#)
- Organic Synthesis: As a bifunctional molecule, it allows for sequential and site-selective modifications. The iodo group can be transformed via cross-coupling, followed by reactions at the alcohol, or vice-versa, providing synthetic flexibility.

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